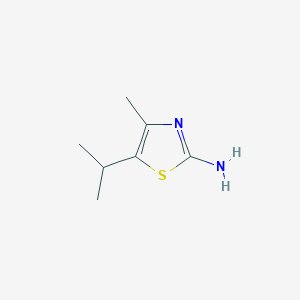

5-Isopropyl-4-methylthiazol-2-amine

Description

Propriétés

IUPAC Name |

4-methyl-5-propan-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-4(2)6-5(3)9-7(8)10-6/h4H,1-3H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKDQFQWYDHSCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439168 | |

| Record name | 4-Methyl-5-(propan-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18193-59-4 | |

| Record name | 4-Methyl-5-(propan-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Isopropyl 4 Methylthiazol 2 Amine and Its Derivatives

Classical and Contemporary Synthetic Routes to the Core Structure

The construction of the 2-aminothiazole (B372263) ring system can be achieved through several established and emerging synthetic strategies. The choice of method often depends on the availability of starting materials, desired substitution patterns, and reaction efficiency.

Hantzsch Thiazole (B1198619) Synthesis: Principles and Adaptations

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for the preparation of thiazole derivatives. researchgate.net The classical approach involves the condensation reaction between an α-haloketone and a thioamide. nih.govnih.gov In the context of synthesizing 5-isopropyl-4-methylthiazol-2-amine, the key starting materials would be 1-chloro-3-methyl-1-oxobutan-2-one (an α-haloketone) and thiourea (B124793).

The reaction mechanism initiates with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, forming an intermediate which then undergoes cyclization through the attack of the nitrogen atom on the carbonyl carbon, followed by dehydration to yield the thiazole ring. nih.gov

General Hantzsch Thiazole Synthesis:

| Reactant 1 | Reactant 2 | Product |

|---|

Numerous adaptations to the classical Hantzsch synthesis have been developed to improve yields, shorten reaction times, and simplify purification. These include the use of microwave irradiation, which has been shown to significantly accelerate the reaction. nih.gov Furthermore, one-pot variations where the α-haloketone is generated in situ from a ketone and a halogenating agent like N-bromosuccinimide (NBS) have gained traction. organic-chemistry.org Such modifications avoid the need to isolate the often lachrymatory and unstable α-haloketone intermediates.

Gewald Reaction: Applications for 2-Aminothiazoles

The Gewald reaction is a multicomponent reaction that is highly effective for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgnih.gov It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. nih.gov

The mechanism proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the thiophene (B33073) ring. nih.gov It is crucial to note that the Gewald reaction is not a suitable method for the synthesis of 2-aminothiazoles. The incorporation of elemental sulfur as a reactant is characteristic of thiophene synthesis, whereas thiazole synthesis requires a nitrogen and a sulfur atom to be incorporated into the heterocyclic ring, typically from a thioamide-like precursor.

Alternative Synthetic Approaches: Exploration and Comparison

Beyond the Hantzsch synthesis, several other methodologies have been developed for the construction of 2-aminothiazoles, some of which offer advantages in terms of efficiency, safety, and substrate scope.

Patented synthetic routes often highlight industrially scalable and efficient processes. One such approach involves the use of brominated intermediates. For instance, a biocatalytic scheme has been described for the enzymatic bromination of 2-aminothiazoles at the 5-position. google.com This method utilizes a marine macroalgal brominase and is compatible with subsequent Suzuki-Miyaura cross-coupling reactions, allowing for further derivatization. google.com Although not a de novo synthesis of the ring, this enzymatic halogenation provides a green alternative for creating functionalized 5-substituted 2-aminothiazoles.

Another patented method describes the synthesis of 2-aminothiazole derivatives by reacting a substituted methyl aromatic ketone with a substituted thiourea in the presence of molecular iodine. researchgate.net This can be viewed as a modification of the Hantzsch synthesis where the α-haloketone is generated in situ. Furthermore, the synthesis of various brominated thiazoles, including dibrominated species, has been achieved through sequential bromination and debromination steps, providing key intermediates for further functionalization. youtube.com

Reductive amination is a powerful and widely used method for the formation of C-N bonds, typically to synthesize primary, secondary, and tertiary amines from carbonyl compounds. researchgate.net In the context of thiazole chemistry, reductive amination is primarily employed for the N-alkylation of the 2-amino group, rather than for the construction of the thiazole ring itself. beilstein-journals.org

This method involves the reaction of a 2-aminothiazole with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). researchgate.netbeilstein-journals.org This strategy is valuable for creating a library of N-substituted 2-aminothiazole derivatives, which can be crucial for structure-activity relationship studies in drug discovery.

Reductive Amination for N-Alkylation of 2-Aminothiazoles:

| Starting Material | Reagents | Product |

|---|

In recent years, electrochemical methods have emerged as a green and efficient alternative for the synthesis of organic molecules. nih.govnih.gov A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene (B1212753) ketones and thioureas has been reported. nih.govresearchgate.net This method utilizes an undivided cell with graphite (B72142) electrodes and is mediated by ammonium (B1175870) iodide (NH₄I). nih.gov The reaction is believed to proceed through the in situ electrochemical generation of an α-iodoketone, which then undergoes the Hantzsch-type condensation with thiourea. nih.govnih.gov

This electrochemical approach avoids the use of toxic and hazardous halogenating agents and external oxidants. nih.govnih.gov A study reported the synthesis of a variety of 2-aminothiazole derivatives using this method, including a compound structurally related to the target molecule.

Examples of 2-Aminothiazoles Synthesized Electrochemically:

| Product | Yield |

|---|---|

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | 75% |

| Ethyl 2-amino-4-phenylthiazole-5-carboxylate | 80% |

This electrochemical method represents a significant advancement in the synthesis of 2-aminothiazoles, offering a more sustainable and efficient route compared to traditional methods.

Advanced Synthetic Transformations and Functionalization

Modern synthetic chemistry offers a toolbox of advanced methods to not only construct the thiazole ring but also to functionalize it with high efficiency and selectivity. These techniques are pivotal for creating diverse libraries of derivatives for further research.

The introduction of the amino group is typically integral to the thiazole ring's formation, as in the Hantzsch synthesis which utilizes thiourea. The optimization of this cyclization-amination process has seen significant advancements. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating these reactions. researchgate.netbenthamscience.com Compared to conventional heating methods that often require long reaction times and result in moderate yields, microwave irradiation can dramatically reduce reaction times from hours to minutes and frequently leads to higher product yields and purities. researchgate.netnih.gov

For instance, the Hantzsch synthesis of various 2-aminothiazoles, which traditionally involves refluxing for several hours, can be completed in under 30 minutes with microwave heating, often with improved yields. nih.gov This rapid, efficient heating minimizes the formation of side products. benthamscience.com The benefits of MAOS extend to various thiazole syntheses, including domino alkylation-cyclization reactions and condensations, making it a preferred method in modern medicinal chemistry for rapid lead generation. researchgate.netorganic-chemistry.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Thiazole Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Advantage of Microwave |

|---|---|---|---|

| Reaction Time | Several hours (e.g., 8 hours) nih.gov | Minutes (e.g., <30 min) nih.gov | Drastic reduction in synthesis time |

| Product Yield | Mediocre to good nih.gov | Good to excellent (e.g., 89-95%) nih.gov | Increased process efficiency |

| Purification | Often requires rigorous purification nih.gov | Simpler work-up, often by simple washing nih.gov | Reduced downstream processing |

| Energy Input | Prolonged, less efficient heating researchgate.net | Focused, rapid heating researchgate.net | Greener, more energy-efficient |

While the 2-amino group is a key feature, its inherent nucleophilicity can interfere with subsequent reactions intended for other parts of the molecule. libretexts.org Therefore, strategic protection of this amino group is often a necessary step in a multi-step synthesis. A protecting group renders the amine non-nucleophilic by converting it into a different functional group, such as a carbamate (B1207046) or amide, which can be removed later to restore the amine. libretexts.orgorganic-chemistry.org

Common protecting groups for amines include:

Boc (tert-Butoxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to basic conditions and hydrogenolysis but is readily removed with strong acids like trifluoroacetic acid (TFA). organic-chemistry.orgorganic-chemistry.org

Cbz (Carboxybenzyl): Also known as Z, this group is introduced using benzyl (B1604629) chloroformate. It is stable to acidic and mildly basic conditions but is cleaved by catalytic hydrogenolysis or strong acids. wikidot.com

Fmoc (Fluorenylmethyloxycarbonyl): This group is stable to acidic conditions and hydrogenolysis but is removed under mild basic conditions, typically with piperidine, making it orthogonal to both Boc and Cbz. wikipedia.org

Table 2: Common Amino Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Structure of Protected Amine | Common Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | R-NH-Boc | Strong Acid (e.g., TFA, HCl) organic-chemistry.org |

| Carboxybenzyl | Cbz or Z | R-NH-Cbz | Catalytic Hydrogenolysis (H₂, Pd/C); Strong Acid (HBr/AcOH) wikidot.com |

| Fluorenylmethyloxycarbonyl | Fmoc | R-NH-Fmoc | Base (e.g., Piperidine) wikipedia.org |

| 2,2,2-Trichloroethoxycarbonyl | Troc | R-NH-Troc | Reductive cleavage (e.g., Zn/acetic acid) wikidot.com |

The cornerstone of synthesizing this compound is the formation of the thiazole heterocycle itself. The most fundamental and widely used method for preparing 2-aminothiazoles is the Hantzsch thiazole synthesis. organic-chemistry.orgnih.gov This reaction involves the condensation of an α-haloketone with a compound containing a thiourea moiety. nih.gov

For the specific synthesis of this compound, the Hantzsch reaction would proceed by reacting 3-halo-4-methylpentan-2-one (an α-haloketone) with thiourea . The reaction mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization via the nucleophilic attack of the nitrogen atom onto the ketone's carbonyl carbon, and a final dehydration step to yield the aromatic thiazole ring.

Beyond the classic Hantzsch synthesis, other modern cyclization strategies exist for forming substituted thiazoles:

Three-Component Reactions: Some methods allow for the one-pot synthesis of thiazoles from aldehydes, amines, and elemental sulfur, often catalyzed by copper. organic-chemistry.org Another copper-catalyzed three-component reaction involves thioamides, ynals, and alcohols to produce functionalized thiazoles. acs.org

Isocyanide-Based Cyclizations: Thiazoles can be synthesized through the base-induced cyclization of active methylene isocyanides (like TosMIC) with various sulfur-containing compounds. organic-chemistry.orgnih.gov

Domino Reactions: Microwave-assisted domino reactions of propargyl bromides with thioureas can lead to 2-aminothiazoles in minutes with high yields. organic-chemistry.org

Considerations for Industrial Feasibility and Green Chemistry in Synthesis

As the demand for chemical compounds grows, so does the need for synthetic methods that are not only efficient but also environmentally responsible and economically viable on a large scale.

The principles of green chemistry encourage the reduction or elimination of hazardous substances, with solvent choice being a primary focus. researchgate.net Traditional syntheses often rely on volatile and toxic organic solvents. Modern approaches to thiazole synthesis prioritize the use of greener alternatives. bepls.combohrium.com

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal green solvent for certain reactions, such as the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles. bepls.com

Polyethylene Glycol (PEG): PEG is a non-toxic, biodegradable, and recyclable solvent that has proven effective for the synthesis of 2-aminothiazoles from α-diazoketones and thiourea. bepls.com

Ionic Liquids: These salts, which are liquid at low temperatures, have negligible vapor pressure and can often be recycled, making them attractive green solvents for thiazole synthesis. bohrium.com

Solvent-Free Reactions: Performing reactions without a solvent, often facilitated by microwave irradiation or solid-supported catalysts, represents an ideal green chemistry scenario, minimizing waste and simplifying purification. organic-chemistry.orgbepls.com

The ability to translate a laboratory-scale synthesis to an industrial-scale process is a critical consideration. A scalable protocol must be robust, cost-effective, and provide consistently high yields. nih.govresearchgate.net Several strategies are employed to enhance the scalability of thiazole synthesis.

One-Pot/Multicomponent Reactions: Combining multiple reaction steps into a single operation (a "one-pot" reaction) avoids the need for isolating and purifying intermediates, saving time, resources, and reducing waste. researchgate.netnih.gov

Catalyst Recyclability: The development of heterogeneous catalysts, such as biocatalysts like chitosan (B1678972) or catalysts immobilized on magnetic nanoparticles, allows for easy separation from the reaction mixture and reuse, significantly lowering costs and environmental impact. researchgate.netbohrium.commdpi.com

Process Simplification: Methodologies that yield pure products through simple filtration or recrystallization, avoiding the need for costly and solvent-intensive column chromatography, are highly desirable for large-scale production. acs.orgnih.govresearchgate.net The synthesis of thiazoline (B8809763) and thiazole derivatives using hexafluoroisopropanol as a solvent, for example, has been noted for its ease of synthesis and scalability to the multigram scale. nih.gov

Chemical Reactivity and Mechanistic Studies of 5 Isopropyl 4 Methylthiazol 2 Amine

Intrinsic Reactivity of the Thiazole (B1198619) Ring and its Substituents

The reactivity of 5-Isopropyl-4-methylthiazol-2-amine is governed by the electronic properties of the thiazole ring, an aromatic heterocycle, and the influence of its amino, isopropyl, and methyl substituents. Thiazoles are characterized by significant π-electron delocalization, rendering them susceptible to various chemical transformations. wikipedia.org

Electrophilic Substitution Reactions on the Thiazole Ring

The thiazole ring can undergo electrophilic substitution reactions, although it is generally less reactive than benzene. The position of substitution is directed by the existing substituents. The amino group at the 2-position is a strong activating group and directs electrophiles to the 5-position. However, in this compound, this position is already occupied. The methyl and isopropyl groups are weakly activating. Therefore, electrophilic attack is less favored on the thiazole ring itself compared to reactions involving the exocyclic amino group.

Studies on related 2-aminothiazole (B372263) systems show that electrophilic substitution, when it occurs on the ring, is often challenging and may require harsh conditions. For instance, reactions like nitration or halogenation can lead to a mixture of products or require specific catalysts to achieve regioselectivity. youtube.com

Nucleophilic Substitution Reactions Involving the Thiazole Moiety

Nucleophilic substitution on the thiazole ring typically necessitates the presence of a good leaving group, such as a halogen. numberanalytics.com In the case of this compound, direct nucleophilic substitution on the unsubstituted positions of the thiazole ring is unlikely. However, the amino group can be converted into a diazonium salt, which can then be displaced by a variety of nucleophiles in a Sandmeyer-type reaction. nih.gov This provides a pathway to introduce a range of functional groups at the 2-position, although it involves the initial transformation of the amino group.

Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings, are powerful methods for functionalizing thiazoles, but these generally require a pre-functionalized thiazole, for instance, a halothiazole. numberanalytics.com

Oxidation and Reduction Pathways of the Compound

The thiazole ring is generally stable to oxidation. However, the substituents and the amino group can be susceptible to oxidative conditions. The electrochemical oxidation of 2-aminothiazole has been shown to proceed via a 2-electron, 2-proton mechanism, leading to the formation of an azo compound as the main product. niscpr.res.in This suggests that under specific oxidative conditions, the amino group of this compound could undergo similar transformations.

Reduction of the thiazole ring is also possible but typically requires strong reducing agents. The specific reduction pathways for this compound are not extensively detailed in the available literature but would likely depend on the reaction conditions and the reducing agent employed.

Derivatization Strategies and Synthetic Utility

The presence of the amino group and the alkyl substituents provides multiple handles for the derivatization of this compound, making it a valuable building block in synthetic chemistry.

Reactions at the Amino Group for Novel Compound Synthesis

The amino group at the 2-position is a primary site for derivatization. Its nucleophilic character allows for a wide range of reactions to introduce new functionalities and build more complex molecules.

Table 1: Derivatization Reactions at the Amino Group

| Reaction Type | Reagents | Product Type |

| Acylation | Acyl chlorides, Acid anhydrides | Amides |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| Urea (B33335)/Thiourea (B124793) Formation | Isocyanates, Isothiocyanates | Ureas, Thioureas |

| Schiff Base Formation | Aldehydes, Ketones | Imines (Schiff bases) |

| Alkylation | Alkyl halides | Secondary/Tertiary Amines |

| Diazotization | Nitrous acid (NaNO₂/HCl) | Diazonium salt |

Acylation: The amino group readily reacts with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. nih.govmdpi.com This is a common strategy to modify the properties of the parent compound and has been used to synthesize a wide array of derivatives with potential biological activities. nih.govnih.gov

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. For example, treatment with phenylsulfonyl chloride can produce the corresponding N-phenylsulfonyl derivative. nih.gov

Urea and Thiourea Formation: The amino group can react with isocyanates and isothiocyanates to form ureas and thioureas, respectively. nih.govmdpi.com These derivatives have been explored for their biological properties. nih.gov

Schiff Base Formation: Condensation with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. nih.gov These compounds can serve as intermediates for further synthetic transformations.

Alkylation: While direct alkylation can be challenging to control and may lead to over-alkylation, it is a potential route to secondary and tertiary amines under specific conditions. google.com

Diazotization: As mentioned earlier, the amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing various substituents at the 2-position via nucleophilic substitution. nih.gov

Functionalization of the Isopropyl and Methyl Groups

Direct functionalization of the isopropyl and methyl groups on the thiazole ring is generally more challenging than reactions at the amino group due to the relative inertness of C-H bonds in alkyl groups. However, under certain conditions, these groups can be modified.

Role as a Key Intermediate in Complex Chemical Synthesis

The chemical scaffold of 2-aminothiazole is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of more complex molecules. The compound this compound, with its specific substitution pattern, is a valuable intermediate for the creation of diverse molecular architectures, particularly polyheterocyclic systems and pharmaceutically relevant scaffolds. Its utility stems from the reactive 2-amino group and the inherent chemical nature of the thiazole ring, which allow for a variety of chemical transformations.

The 2-aminothiazole moiety is a well-established precursor for the construction of fused heterocyclic systems, most notably thiazolo[4,5-d]pyrimidines. This is typically achieved through cyclocondensation reactions with various dicarbonyl compounds or their synthetic equivalents. While direct literature specifically detailing the use of this compound in the synthesis of pyrimidine (B1678525) conjugates is not abundant, the reactivity of analogous 2-amino-4,5-disubstituted thiazoles provides a strong basis for its potential applications.

The general synthetic strategy involves the reaction of the 2-amino group of the thiazole with a suitable pyrimidine precursor. For instance, the reaction of a 2-aminothiazole with a β-ketoester or a malonic acid derivative can lead to the formation of a fused pyrimidine ring. In the case of this compound, the reaction with a suitable dicarbonyl compound would be expected to yield a thiazolo[4,5-d]pyrimidine (B1250722) with the isopropyl and methyl groups at positions 5 and 4 of the original thiazole ring, respectively.

One established method for the synthesis of thiazolo[4,5-d]pyrimidines involves the reaction of 4-aminothiazole-5-carboxamides with reagents like trifluoroacetic anhydride. mdpi.com This leads to the formation of the fused pyrimidine ring. Although the starting material is different, it highlights a common strategy for constructing the thiazolo[4,5-d]pyrimidine core. It is anticipated that this compound could similarly be functionalized at the 2-amino position and subsequently cyclized to form various pyrimidine-fused systems.

The following table outlines a general, inferred reaction scheme for the synthesis of a thiazolo[4,5-d]pyrimidine derivative from this compound, based on known reactions of similar 2-aminothiazoles.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Diethyl malonate | 7-Hydroxy-5-isopropyl-4-methylthiazolo[4,5-d]pyrimidine | Cyclocondensation |

| This compound | Ethyl acetoacetate | 7-Methyl-5-hydroxy-4-isopropylthiazolo[4,5-d]pyrimidine | Cyclocondensation |

These fused polyheterocyclic systems are of significant interest due to their structural similarity to purines, which are fundamental components of nucleic acids. This makes them attractive targets for the development of novel therapeutic agents.

The 2-aminothiazole core is a common feature in a wide array of biologically active compounds. The substituents on the thiazole ring play a crucial role in modulating the pharmacological properties of the resulting molecules. The presence of an isopropyl group at the 5-position and a methyl group at the 4-position of this compound provides a unique lipophilic and steric profile that can be exploited in drug design.

This compound can serve as a starting material for the synthesis of various derivatives through modification of the 2-amino group. For example, acylation, sulfonylation, or reaction with isocyanates can introduce a wide range of functional groups, leading to libraries of compounds for biological screening.

Research on other 2-amino-4,5-disubstituted thiazoles has demonstrated their potential in developing agents with diverse therapeutic activities. For example, derivatives of 2-amino-4,5-diarylthiazoles have been synthesized and evaluated for their anti-Candida albicans activity. nih.gov Similarly, various 2,4-disubstituted thiazole derivatives have been investigated as potential tubulin polymerization inhibitors for anticancer applications. nih.gov

While specific pharmaceutical applications of derivatives of this compound are not extensively documented, its structural features suggest its utility as a precursor for generating novel compounds with potential therapeutic value. The synthetic accessibility of the 2-aminothiazole core and the ability to readily modify the amino group make it an attractive starting point for medicinal chemistry campaigns.

The table below summarizes the types of pharmaceutically relevant scaffolds that could potentially be synthesized from this compound, based on established chemistry of the 2-aminothiazole nucleus.

| Starting Material | Reaction | Resulting Scaffold | Potential Therapeutic Area |

| This compound | Acylation with a substituted benzoic acid | N-(5-isopropyl-4-methylthiazol-2-yl)benzamide derivative | Antimicrobial, Anticancer |

| This compound | Reaction with an isocyanate | 1-(5-isopropyl-4-methylthiazol-2-yl)-3-substituted urea | Enzyme inhibition |

| This compound | Condensation with an α-haloketone | Substituted imidazo[2,1-b]thiazole | Anti-inflammatory |

The development of new synthetic methodologies utilizing versatile building blocks like this compound is crucial for the advancement of drug discovery and the creation of novel chemical entities with improved efficacy and safety profiles.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 5-Isopropyl-4-methylthiazol-2-amine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The isopropyl group will give rise to a doublet for the six equivalent methyl protons and a septet for the single methine proton, a characteristic pattern indicating mutual coupling. The methyl group attached to the thiazole (B1198619) ring will appear as a singlet. The amine protons are expected to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms. For this compound, distinct signals are anticipated for the methyl and methine carbons of the isopropyl group, the methyl carbon on the thiazole ring, and the three carbons of the thiazole ring itself. The chemical shifts of the thiazole ring carbons are indicative of their electronic environment within the heterocyclic system.

Based on the analysis of structurally similar compounds, the predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the table below.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Isopropyl-CH₃ | ~1.2 | Doublet | 6H |

| Thiazole-CH₃ | ~2.2 | Singlet | 3H |

| Isopropyl-CH | ~3.0 | Septet | 1H |

| NH₂ | ~5.0-6.0 (variable) | Broad Singlet | 2H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Thiazole-CH₃ | ~10-15 |

| Isopropyl-CH₃ | ~23 |

| Isopropyl-CH | ~28 |

| C4-Thiazole | ~120-125 |

| C5-Thiazole | ~135-140 |

| C2-Thiazole | ~165-170 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The primary amine (NH₂) group will be evidenced by a pair of medium to weak absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. A broad absorption may also be observed around 1600 cm⁻¹ due to the N-H bending vibration. The C-H bonds of the isopropyl and methyl groups will give rise to stretching vibrations typically observed between 2850 and 3000 cm⁻¹. The C=N and C=C stretching vibrations within the thiazole ring are expected to appear in the fingerprint region, between 1500 and 1650 cm⁻¹. The C-N and C-S stretching vibrations will also contribute to the complex pattern of absorptions in the fingerprint region, generally below 1300 cm⁻¹.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300-3500 | Medium-Weak |

| C-H Stretch (aliphatic) | 2850-3000 | Medium-Strong |

| N-H Bend (amine) | ~1600 | Variable |

| C=N/C=C Stretch (thiazole) | 1500-1650 | Medium |

| C-N Stretch | 1200-1350 | Medium |

| C-S Stretch | 600-800 | Weak |

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation pattern. For this compound (C₇H₁₂N₂S), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 156.25 g/mol ).

The fragmentation of the molecular ion can provide valuable structural information. A common fragmentation pathway for isopropyl-substituted compounds is the loss of a methyl radical (•CH₃), leading to a significant peak at [M-15]⁺. Another likely fragmentation would involve the loss of the entire isopropyl group, resulting in a peak at [M-43]⁺. Cleavage of the thiazole ring can also occur, leading to a variety of smaller fragment ions. The presence of two nitrogen atoms means that the molecular ion will have an even mass, in accordance with the nitrogen rule.

| Ion | m/z (expected) | Identity |

| [M]⁺ | 156 | Molecular Ion |

| [M-15]⁺ | 141 | Loss of •CH₃ |

| [M-43]⁺ | 113 | Loss of •CH(CH₃)₂ |

X-ray Crystallography in Solid-State Structure Determination

In the solid state, it is expected that this compound would exhibit intermolecular hydrogen bonding involving the amine group, which would influence the crystal packing. The thiazole ring is expected to be essentially planar. The precise bond lengths and angles within the thiazole ring would be consistent with its aromatic character. The isopropyl and methyl substituents would adopt conformations that minimize steric hindrance. Obtaining a single crystal of sufficient quality would allow for the unambiguous determination of its solid-state structure, confirming the connectivity and stereochemistry.

Specialized Spectroscopic Methods (e.g., Matrix Isolation FT-IR)

For a more in-depth understanding of the vibrational properties and potential photochemical behavior of this compound, specialized spectroscopic techniques such as matrix isolation Fourier-transform infrared (FT-IR) spectroscopy can be employed. This method involves isolating individual molecules of the compound in an inert gas matrix (such as argon) at very low temperatures.

This technique minimizes intermolecular interactions, leading to much sharper and better-resolved vibrational bands compared to conventional IR spectroscopy. A study on the related compound 2-Amino-4-methylthiazole (B167648) using matrix isolation FT-IR has demonstrated its utility in identifying different tautomeric forms of the molecule. mdpi.com By isolating the molecules, it is possible to study the intrinsic properties of a single molecule without the influence of its neighbors. This can be particularly useful for identifying and characterizing different conformers or tautomers of this compound that may exist in equilibrium.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of thiazole (B1198619) derivatives.

Density Functional Theory (DFT) has been effectively used to investigate the molecular properties of thiazole-containing compounds. researchgate.net For instance, calculations at the DFT/B3LYB level have been employed to understand the electronic and chemical reactivity properties of synthesized thiazole derivatives. researchgate.net In a study on 2-amino-4-methylthiazole (B167648), a closely related compound, DFT calculations at the B3LYP/6-311++G(3df,3pd) level were used for full geometry optimization, revealing eight potential tautomeric minima. mdpi.com Such calculations provide detailed information on the molecule's geometry, including bond lengths and angles, and help identify the most stable conformations.

For related 4-amino-thiazolin-2-one derivatives, DFT calculations have successfully predicted that a synperiplanar arrangement of substituents is energetically favored. researchgate.net These computational approaches allow for the determination of key structural parameters and the relative stability of different molecular forms.

Table 1: Representative DFT-Calculated Properties for Thiazole Derivatives

| Property | Method | Finding | Reference |

| Geometry Optimization | B3LYP/6-311++G(3df,3pd) | Identified eight stable tautomeric forms for 2-amino-4-methylthiazole. | mdpi.com |

| Conformational Analysis | DFT | Predicted the synperiplanar arrangement as the most stable conformation in certain thiazolin-2-one derivatives. | researchgate.net |

| Electronic Properties | DFT/B3LYB | Utilized to shed light on the electronic and chemical reactivity of various synthesized thiazole derivatives. | researchgate.net |

The analysis of electronic properties through computational methods is crucial for predicting a molecule's chemical behavior. Quantum-chemical studies on related heterocyclic systems, like thienopyrroles, have shown that the selectivity of chemical reactions can be highly dependent on the electron density distribution within the molecule. researchgate.net

For thiazole derivatives, understanding the electronic effects of different substituents is key. researchgate.netnih.gov In some 4-amino-1,3-thiazol-2(5H)-ones, it was found that an electron-donating ylidene substituent could significantly alter the resonance effect of a phenylamino (B1219803) group. researchgate.net The electronic properties, such as the distribution of frontier molecular orbitals (HOMO and LUMO), determine the sites susceptible to electrophilic or nucleophilic attack, thereby guiding synthetic modifications. The synthesis of various 2-amino-5-methylthiazol derivatives has been guided by these principles to create compounds with specific activities, such as antioxidant potential. nih.gov

Tautomerism and Conformational Analysis

Tautomerism, the migration of a proton between adjacent atoms, is a key feature of 2-aminothiazole (B372263) systems, significantly influencing their structure and stability.

The 2-aminothiazole core can exist in several tautomeric forms, primarily the amino and imino forms. nih.gov Studies on 2-amino-4-methylthiazole have detailed the potential for proton transfer within different three-atom systems of the molecule. mdpi.com Theoretical calculations have shown that the amino tautomer is often the most stable form. researchgate.netnih.gov

In the case of 2-amino-4-methylthiazole, the most stable tautomer is stabilized by two double bonds within the five-membered ring. mdpi.com The energy barriers for the interconversion between different tautomers can be calculated, with some transformations, like the direct hydrogen transfer between two nitrogen atoms, having a very high energy barrier (e.g., 208.6 kJ mol⁻¹). mdpi.com In related 5-dimethylaminomethylidene-4-phenylamino-1,3-thiazol-2(5H)-ones, the amino tautomeric form was found to be the exclusive form in both solid and solution phases. bohrium.com

The tautomeric form of the molecule has a direct impact on the aromaticity and stability of the thiazole ring. The most stable tautomer of 2-amino-4-methylthiazole owes its stability to the aromatic character conferred by the arrangement of C=C and C=N double bonds within the ring. mdpi.com The amino form, with an exocyclic amino group, generally preserves the aromaticity of the thiazole ring, which is an energetically favorable state. In contrast, imino tautomers, where a proton has migrated from the exocyclic nitrogen to a ring nitrogen, can disrupt this aromaticity, leading to lower stability. The preference for the amino form in many thiazole derivatives underscores the importance of ring aromaticity in determining the predominant tautomeric structure. researchgate.netnih.gov

Molecular Modeling and Docking Studies for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is widely used to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme. nih.govnih.gov

In studies involving thiazole derivatives, molecular docking has been used to investigate their binding modes within the active sites of various protein targets. nih.govmdpi.com For example, new thiazole conjugates were docked into the active site of Rho6 protein to analyze their potential as anti-cancer agents. nih.gov Similarly, docking studies on other thiazole-containing compounds have been performed against targets like E. coli DNA Gyrase and lanosterol (B1674476) 14α-demethylase to elucidate their potential mechanisms of antimicrobial action. mdpi.com These studies provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The binding affinity, often expressed as a docking score, helps in ranking compounds and prioritizing them for further experimental testing. nih.gov

Ligand-Protein Binding Mechanisms (e.g., Enzyme Active Sites)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in elucidating the binding mechanisms of 2-aminothiazole derivatives with various enzymes. While specific docking studies on 5-Isopropyl-4-methylthiazol-2-amine are not extensively documented in publicly available literature, analysis of related 2-aminothiazole compounds provides a strong indication of its potential binding modes.

Studies on similar 2-aminothiazole derivatives have shown that the thiazole ring and its substituents play a critical role in forming stable complexes with enzyme active sites. For instance, molecular docking analyses of 2-aminothiazole derivatives as inhibitors of enzymes like carbonic anhydrase (CA), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) have revealed key interactions. The 2-amino group and the thiazole nitrogen atom frequently act as hydrogen bond donors and acceptors, respectively.

In a study on various 2-aminothiazole derivatives, molecular docking revealed that compounds with a thiazole core can effectively bind within the active sites of hCA I, hCA II, AChE, and BChE. nih.gov The binding is typically stabilized by a network of hydrogen bonds and hydrophobic interactions. For example, the amino group can form hydrogen bonds with amino acid residues such as aspartate or glutamate, while the thiazole ring can engage in π-π stacking or hydrophobic interactions with aromatic or aliphatic residues. The substituents on the thiazole ring are crucial for orienting the molecule within the binding pocket and for establishing additional favorable contacts.

The table below summarizes the types of interactions observed in docking studies of various 2-aminothiazole derivatives with different protein targets, which can be extrapolated to understand the potential binding of this compound.

| Target Protein | Interacting Residues (Examples) | Type of Interaction | Reference |

| Carbonic Anhydrase I & II | His, Thr, Gln | Hydrogen Bonding, Hydrophobic | nih.gov |

| Acetylcholinesterase | Trp, Tyr, Asp | π-π Stacking, Hydrogen Bonding | nih.gov |

| Butyrylcholinesterase | Trp, His, Ser | Hydrophobic, Hydrogen Bonding | nih.gov |

| Aurora Kinase A | Ala, Leu, Val | Hydrophobic Interactions | nih.gov |

| Tubulin | Asn, Leu | Non-covalent, Arene-H bond | acs.org |

Based on these analogous studies, it can be hypothesized that the 2-amino group of this compound would likely form hydrogen bonds with polar residues in a target enzyme's active site. The 4-methyl group could contribute to hydrophobic interactions, while the 5-isopropyl group, being bulkier, would likely occupy a hydrophobic pocket, potentially influencing the compound's selectivity and binding affinity. The sulfur and nitrogen atoms of the thiazole ring can also participate in crucial interactions with the protein. acs.org

Structure-Activity Relationship (SAR) Prediction and Refinement

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. These studies use statistical models to correlate variations in molecular descriptors with changes in activity. For 2-aminothiazole derivatives, QSAR studies have been instrumental in identifying key structural features that determine their inhibitory potency against various targets.

A common finding in the SAR of 2-aminothiazoles is that the nature of the substituent at the C-4 position significantly impacts activity. For example, in a series of 2-aminothiazoles designed as aurora kinase inhibitors, a 4-bromophenyl motif at the fifth position was found to be beneficial for hydrophobic interactions. nih.gov This suggests that the methyl group at the C-4 position in this compound would likely engage in hydrophobic interactions, and its size and electronic properties would be a determinant of activity.

The substituent at the C-5 position also plays a crucial role. The isopropyl group in the target compound is a moderately bulky, hydrophobic group. Its presence would be expected to influence how the molecule fits into a binding site. In some cases, bulkier groups at this position can enhance activity by providing additional hydrophobic contacts, while in others, they may cause steric hindrance, leading to reduced activity.

The 2-amino group is another key feature for SAR. It is often a site for derivatization to improve potency and pharmacokinetic properties. For instance, acylation of the 2-amino group has been a successful strategy in developing potent inhibitors. nih.gov

The following table summarizes key SAR findings from studies on related 2-aminothiazole derivatives, which can guide the prediction and refinement of the activity of this compound.

| Structural Feature | Impact on Activity | Rationale | Reference(s) |

| 2-Amino Group | Essential for activity, often a point for derivatization. | Forms key hydrogen bonds with target proteins. | nih.gov |

| C-4 Substituent | Influences hydrophobic and steric interactions. | The size and nature of the group affect fitting into the binding pocket. | nih.gov |

| C-5 Substituent | Modulates binding affinity and selectivity. | Can provide additional hydrophobic interactions or cause steric clashes. | nih.gov |

| Thiazole Ring | Core scaffold providing essential binding interactions. | The sulfur and nitrogen atoms can act as hydrogen bond acceptors. | acs.org |

These generalized SAR principles suggest that the biological activity of this compound is a composite of the contributions from its 2-amino, 4-methyl, and 5-isopropyl groups. Computational QSAR models, once developed for this specific compound or a closely related series, could provide more precise predictions and guide the rational design of new, more effective analogues.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Correlating Structural Features of 5-Isopropyl-4-methylthiazol-2-amine Derivatives with Biological Activities

Research into the broader class of 2-aminothiazoles has revealed that even minor alterations to the substituents on the thiazole (B1198619) ring can lead to significant changes in biological activity, including anticancer, antimicrobial, and enzyme inhibitory effects. nih.govsapub.orgresearchgate.net For instance, the introduction of different groups can modulate the compound's ability to fit into the binding pocket of a target protein, form hydrogen bonds, and participate in hydrophobic interactions.

Influence of Substituents on Thiazole Ring Activity

The specific nature of the substituents at each position of the this compound core is a critical determinant of its biological profile.

Role of Amino Group Modifications and Derivatizations

The 2-amino group is a key functional handle for modifying the properties of the parent compound. Derivatization of this group can lead to profound changes in biological activity.

Urea (B33335) and Thiourea (B124793) Derivatives: The synthesis of 2-ureido and 2-thioureido derivatives introduces additional hydrogen bond donors and acceptors, which can enhance binding to target proteins. The choice between a urea and a thiourea linkage can influence the compound's electronic properties and rotational freedom, thereby impacting its biological activity.

| Modification of 2-Amino Group | General Impact on Biological Activity |

| Acetylation (Amide formation) | Can modulate activity; introduction of a 3-propanamido function showed improved antitumor activity over a 2-acetamido moiety in some 2-aminothiazole (B372263) series. nih.gov |

| Schiff Base Formation | Creates versatile intermediates for further synthesis and can itself impart biological activity. researchgate.net |

| Urea/Thiourea Formation | Can introduce additional hydrogen bonding opportunities, potentially increasing affinity for biological targets. |

This table provides a generalized summary based on broader 2-aminothiazole SAR studies.

Impact of Isopropyl and Methyl Group Variations on Activity

The alkyl substituents at the C4 and C5 positions, namely the methyl and isopropyl groups, are crucial for defining the lipophilicity and steric profile of the molecule.

Steric and Lipophilic Contributions: The size and shape of the alkyl groups at C4 and C5 can significantly influence how the molecule fits into a binding site. The bulky isopropyl group at the C5 position creates a distinct steric footprint compared to a smaller methyl group. In some instances, the incorporation of a methyl group at either the C4 or C5 position of the thiazole core has been shown to decrease the potency of certain anticancer agents. nih.gov This suggests that for some biological targets, a less sterically hindered C4/C5 region is preferred.

The lipophilicity, or "greasiness," of the molecule is also heavily influenced by these alkyl groups. A higher degree of lipophilicity can enhance membrane permeability, which may be advantageous for reaching intracellular targets. However, excessive lipophilicity can also lead to poor solubility and non-specific binding.

| Alkyl Group Variation | Potential Impact on Biological Activity |

| C5-Position: Isopropyl vs. Methyl | The larger isopropyl group increases lipophilicity and steric bulk compared to a methyl group, which can either enhance or hinder binding depending on the target's topology. |

| C4-Position: Methyl vs. Hydrogen/Other Alkyls | The presence and size of the C4-alkyl group can influence the orientation of other substituents and the overall shape of the molecule, thereby affecting its interaction with biological macromolecules. |

This table illustrates the potential consequences of altering the alkyl substituents based on general SAR principles for 2-aminothiazoles.

Rational Design of Derivatives for Targeted Biological Actions

The principles of SAR guide the rational design of novel this compound derivatives with enhanced potency and selectivity for specific biological targets. nih.gov By understanding how different structural modifications affect activity, medicinal chemists can make informed decisions to optimize lead compounds.

Targeting Kinases: In the realm of kinase inhibition, the 2-aminothiazole scaffold is a common starting point. Rational design efforts often focus on modifying the 2-amino group to interact with the hinge region of the kinase ATP-binding site. The substituents at C4 and C5 can be tailored to fit into the hydrophobic pocket of the kinase, thereby increasing affinity and selectivity. For example, a series of 4-aryl-5-aminoalkyl-thiazole-2-amines were designed as ROCK II inhibitors, with one compound exhibiting an IC50 value of 20 nM. nih.gov

Antimicrobial Agents: For the development of new antimicrobial agents, modifications are often aimed at disrupting microbial cell wall synthesis or other essential cellular processes. The lipophilicity conferred by the isopropyl and methyl groups can be crucial for penetrating bacterial cell membranes. Derivatization of the 2-amino group can introduce functionalities that interfere with key microbial enzymes. sapub.org

Anticancer Drug Discovery: In cancer research, 2-aminothiazole derivatives have been explored as inhibitors of various targets, including cyclin-dependent kinases and tubulin. nih.gov The rational design of these agents involves optimizing the substituents to maximize interactions with the target protein while minimizing off-target effects. For instance, in a study on 5-ylidene-4-aminothiazol-2(5H)-one derivatives, a compound bearing a 4-(4-hydroxy-5-isopropyl-2-methylphenylamino) group showed significant selective anticancer activity. nih.gov

The systematic exploration of the chemical space around the this compound core, guided by the principles of SAR, continues to be a fruitful endeavor in the quest for novel and effective therapeutic agents.

Exploration of Biological Activities and Underlying Mechanisms of Action Excluding Clinical Human Data

Antimicrobial Activity Research

The 2-aminothiazole (B372263) scaffold is a core component of numerous antimicrobial agents, prompting investigations into the potential antibacterial and antifungal properties of its derivatives.

Antifungal Efficacy Studies

Similar to the antibacterial research, specific antifungal efficacy studies for 5-Isopropyl-4-methylthiazol-2-amine are scarce. Nevertheless, the broader class of 2-aminothiazole derivatives has shown promise in this area. For example, a study on aminothiazole derivatives highlighted that the presence of an isopropylamide group at the 2-position of the thiazole (B1198619) ring had a significant impact on antifungal activity against certain fungal pathogens. This suggests that the isopropyl group in this compound could potentially contribute to antifungal properties, although dedicated studies are required to confirm this.

Proposed Mechanisms of Action: Enzymatic Inhibition

The antimicrobial mechanisms of 2-aminothiazole derivatives are often attributed to their ability to inhibit essential microbial enzymes. While no specific enzymatic inhibition studies have been reported for this compound, research on analogous compounds suggests potential targets. For many thiazole-containing antimicrobials, the mechanism involves interference with enzymes crucial for cell wall synthesis, protein synthesis, or nucleic acid replication in bacteria and fungi. Without direct experimental evidence, the precise enzymatic targets of this compound remain speculative.

Anticancer Potential Investigations

The 2-aminothiazole scaffold is a key feature in several approved anticancer drugs, driving research into the cytotoxic potential of new derivatives.

Modulatory Effects on Cellular Pathways: Apoptosis and Cell Cycle Arrest

The anticancer effects of many 2-aminothiazole derivatives are mediated through the induction of apoptosis (programmed cell death) and/or cell cycle arrest. Currently, there are no specific studies demonstrating the effects of this compound on these cellular pathways. Research on other 2-aminothiazole compounds has shown that they can trigger apoptosis through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins. Furthermore, many of these derivatives have been found to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. The potential of this compound to exert similar effects remains an open area for investigation.

Interference with Cancer Cell Proliferation and Survival Mechanisms

The 2-aminothiazole scaffold is a prominent feature in the design of novel anticancer agents. Derivatives of this structure have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. The mechanism of action often involves the inhibition of key proteins crucial for cancer cell growth and survival, such as cyclin-dependent kinases (CDKs) and tubulin.

Research has shown that substitutions on the thiazole ring and the amino group are critical for cytotoxic potency. For instance, certain 2-arylamido and 2-alkylamido derivatives of 2-aminothiazole have shown potent antiproliferative activity against leukemia cells (L1210). nih.gov Specifically, 2-benzamido-4-(isothiocyanatomethyl)-thiazole was identified as a powerful inhibitor of GMP synthetase, a vital enzyme for cell proliferation. nih.gov

In other studies, 2,4-disubstituted thiazole amides have exhibited significant activity against lung cancer (A549), cervical cancer (HeLa), colon cancer (HT29), and anaplastic large-cell lymphoma (Karpas299) cell lines. nih.gov Furthermore, some 2-aminothiazole derivatives have been identified as potent inhibitors of CDK2/cyclin E, a key regulator of the cell cycle, with one analog demonstrating an IC₅₀ value of 48 nM. nih.gov This compound also showed high selectivity over other kinases and had an IC₅₀ of 95 nM in an A2780 ovarian cancer cell cytotoxicity assay. nih.gov

The antiproliferative effects of these compounds are also linked to the inhibition of tubulin polymerization, a critical process for cell division. Novel thiazole-2-acetamide derivatives have been shown to be potent tubulin polymerization inhibitors, with some compounds exhibiting greater potency than the reference drug combretastatin (B1194345) A-4. nih.gov One of the most effective derivatives demonstrated an IC₅₀ value of 2.69 μM in a tubulin polymerization assay and showed significant antiproliferative activity against prostate (PC-3) and breast (MCF-7) cancer cell lines, with IC₅₀ values of 7 µM and 4 µM, respectively. nih.gov

| Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-(Alkylamido)thiazoles | L1210 (Leukemia) | 4-8 µM | nih.gov |

| 2-(Arylamido)thiazoles | L1210 (Leukemia) | 0.2-1 µM | nih.gov |

| 2,4-Disubstituted Thiazole Amides | A549 (Lung) | 8.64 µM | nih.gov |

| HeLa (Cervical) | 6.05 µM | ||

| HT29 (Colon) | 0.63 µM | ||

| Karpas299 (Lymphoma) | 13.87 µM | ||

| CDK2/cycE Inhibitor | A2780 (Ovarian) | 95 nM | nih.gov |

| Thiazole-2-acetamide Derivative (10a) | PC-3 (Prostate) | 7 µM | nih.gov |

| MCF-7 (Breast) | 4 µM | ||

| Pyrazolyl-thiazole Derivative (16a) | MCF-7 (Breast) | 0.73 µM | nih.gov |

| Pyrazolyl-thiazole Derivative (16a) | A549 (Lung) | 1.64 µM | nih.gov |

Anti-inflammatory Property Studies

Thiazole derivatives are well-recognized for their anti-inflammatory potential. nih.gov In vivo studies, primarily using the carrageenan-induced rat paw edema model, have consistently demonstrated the ability of this class of compounds to reduce inflammation.

A study on 4-arylthiazole acetic acid and 2-aminothiazole derivatives identified compounds that strongly suppressed paw edema formation. nih.gov Two compounds, 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid, were particularly effective. nih.gov Similarly, another investigation into substituted phenyl thiazole derivatives found that nitro-substituted analogs exhibited significant anti-inflammatory activity, with some compounds achieving up to 44% inhibition in the carrageenan test. wisdomlib.orgwjpmr.com

Further research on 4-benzyl-1,3-thiazole derivatives, designed based on the dual COX/LOX inhibitor darbufelone, also showed promising anti-inflammatory effects. tandfonline.com Organosilicon-containing thiazole derivatives have also been evaluated, with some compounds showing good anti-inflammatory activity, achieving up to 57.2% inhibition of carrageenan-induced paw edema. nih.gov These findings underscore the potential of the thiazole scaffold in developing new anti-inflammatory agents.

| Derivative Class | In Vivo Model | Maximum Inhibition of Edema (%) | Reference |

|---|---|---|---|

| Nitro-substituted Phenyl Thiazoles | Carrageenan-induced rat paw edema | 44% | wisdomlib.org |

| Organosilicon-containing Thiazole Derivative (21) | Carrageenan-induced rat paw edema | 57.2% | nih.gov |

| Organosilicon-containing Thiazole Derivative (22) | Carrageenan-induced rat paw edema | 55.0% | nih.gov |

| Pyridine-based Thiadiazole Derivative (NTD3) | Carrageenan-induced rat paw edema | Significant activity surpassing diclofenac | nih.gov |

The anti-inflammatory effects of thiazole derivatives are, in part, mediated by their ability to suppress the production of pro-inflammatory cytokines. These signaling molecules, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), play a central role in orchestrating the inflammatory response.

In a study investigating novel thiazole derivatives for the treatment of acute lung injury (ALI) in a sepsis rat model, a lead compound was found to significantly attenuate the levels of TNF-α, IL-1β, and IL-6. rsc.org This modulation of systemic inflammatory mediators contributed to the protective effects observed in the lung tissue, highlighting the role of these compounds in controlling cytokine-driven inflammation. rsc.org

A primary mechanism underlying the anti-inflammatory activity of many thiazole derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are critical in the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation.

Several studies have evaluated the inhibitory effects of thiazole derivatives on COX-1 and COX-2 isoforms. One investigation of novel thiazole carboxamide derivatives found compounds with considerable inhibitory activity against both enzymes. acs.org For example, one derivative showed potent activity against both COX-1 and COX-2 with IC₅₀ values of 0.239 μM and 0.191 μM, respectively. acs.org Another study on pyrazolyl-thiazole derivatives identified compounds with high selectivity for COX-2 inhibition. nih.gov

In the context of LOX inhibition, a library of 43 thiazole derivatives was evaluated for their ability to inhibit 5-lipoxygenase (5-LO). nih.gov Two compounds emerged as particularly potent 5-LO inhibitors, with IC₅₀ values of 60 nM and 56 nM in a cell-free assay. nih.gov Another study on organosilicon-containing thiazole derivatives also identified potent soybean lipoxygenase inhibitors, with the most active compound having an IC₅₀ of 0.01 mmol. nih.gov These findings demonstrate that thiazole derivatives can act as single or dual inhibitors of COX and LOX enzymes, providing a versatile platform for the development of anti-inflammatory drugs.

| Derivative Class | Target Enzyme | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Thiazole Carboxamide Derivative (2b) | COX-1 | 0.239 µM | acs.org |

| COX-2 | 0.191 µM | ||

| Pyrazolyl-thiazole Derivative (16a) | COX-2 | Selectivity Index = 134.6 | nih.gov |

| 4-((4-(Aryl)thiazol-2-yl)amino)phenol Derivatives | 5-LOX | 60 nM | nih.gov |

| 56 nM | |||

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (B32628) (Compound 1) | COX-1 | 5.56 x 10⁻⁸ µM | nih.gov |

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (Compound 1) | COX-2 | 9.01 µM | nih.gov |

| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (Compound 2) | COX-2 | 11.65 µM | nih.gov |

Antiviral Activity Research (e.g., HIV Reverse Transcriptase Inhibition)

The 2-aminothiazole scaffold has also been explored for its antiviral properties, with a particular focus on the inhibition of HIV-1 reverse transcriptase (RT). This enzyme is essential for the replication of the virus, making it a key target for antiretroviral therapy.

Benzisothiazolone derivatives containing a thiazole moiety have been identified as bifunctional inhibitors of HIV-1 RT, targeting both its DNA polymerase and ribonuclease H (RNase H) activities. mdpi.com One such compound, ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate, demonstrated robust antiviral activity with a 50% effective concentration (EC₅₀) of 2.68 µM and inhibited both the RNase H and DNA polymerase functions of RT with IC₅₀ values of 130 nM and 2.64 µM, respectively. mdpi.comresearchgate.net

Furthermore, the molecular hybridization of different pharmacophores has led to the development of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). By combining features of existing drugs, novel diarylpyrimidine (DAPY) derivatives have been created that show excellent activity against wild-type HIV-1 and clinically relevant mutant strains. nih.gov These findings highlight the potential of thiazole-based compounds to contribute to the development of new anti-HIV agents, potentially overcoming drug resistance issues.

| Derivative Class | Target | Activity (EC₅₀/IC₅₀) | Reference |

|---|---|---|---|

| Benzisothiazolone Thiazole Derivative (2) | HIV-1 Replication | EC₅₀: 2.68 µM | mdpi.comresearchgate.net |

| RT RNase H | IC₅₀: 130 nM | ||

| RT DNA Polymerase | IC₅₀: 2.64 µM | ||

| Acetamide-substituted DOR analog (47) | HIV-1 WT | EC₅₀: 54.8 nM | nih.gov |

| Uracil-substituted DAPY (1) | HIV-1 WT | EC₅₀: 5.6 nM | nih.gov |

Broader Pharmacological Spectrum of Thiazole Derivatives

The pharmacological importance of the thiazole ring extends far beyond the activities detailed above. It is a versatile scaffold that has been incorporated into a vast number of synthetic compounds with a wide range of biological effects. nih.gov

In addition to their anticancer, anti-inflammatory, and antiviral properties, thiazole derivatives have been reported to possess:

Antibacterial and Antifungal Activity : Many thiazole-containing molecules have been developed as potent antimicrobial agents.

Antiprotozoal Activity : These compounds have shown efficacy against various protozoan parasites.

Anthelmintic Activity : The thiazole ring is present in drugs used to treat parasitic worm infections.

Anticonvulsant, Antidiabetic, and Antihypertensive Effects : The structural versatility of thiazoles has allowed for their development as agents targeting the central nervous system, metabolic disorders, and cardiovascular conditions.

This broad spectrum of activity underscores the significance of the thiazole nucleus in medicinal chemistry and drug discovery. The continued exploration and modification of this scaffold are likely to yield new therapeutic agents for a wide variety of diseases.

Advanced Applications and Future Research Directions

Development of Novel Thiazole-Based Scaffolds in Medicinal Chemistry

The 2-aminothiazole (B372263) core is a privileged pharmacophore in drug discovery, forming the foundation of numerous clinically used drugs. scispace.comnih.govresearchgate.net The development of novel scaffolds based on this core, including derivatives of 5-Isopropyl-4-methylthiazol-2-amine, is a key focus in medicinal chemistry. Researchers are actively exploring modifications at various positions of the thiazole (B1198619) ring to enhance biological activity and selectivity. nih.gov

One common strategy involves the substitution at the 2-amino group to introduce diverse functionalities. nih.gov For instance, the synthesis of amide, urea (B33335), and thiourea (B124793) derivatives at this position has yielded compounds with significant anticancer properties. nih.gov Furthermore, the introduction of different alkyl or aryl groups at the C4 and C5 positions of the thiazole ring can influence the molecule's interaction with biological targets. nih.gov The isopropyl and methyl groups in this compound, for example, contribute to the lipophilicity and steric profile of the molecule, which can be crucial for its binding affinity and pharmacokinetic properties.

Bioisosteric replacement is another powerful tool in the design of novel thiazole-based scaffolds. researchgate.netcambridgemedchemconsulting.com This approach involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's efficacy, selectivity, or metabolic stability. For example, the thiazole ring itself can act as a bioisostere for other aromatic systems like phenyl or pyrazole rings, potentially leading to improved pharmacokinetic profiles or reduced off-target effects. cambridgemedchemconsulting.comacs.org

The following table summarizes some of the biological activities associated with 2-aminothiazole scaffolds, providing a basis for the potential applications of this compound derivatives.

| Biological Activity | Therapeutic Area | Reference |

| Anticancer | Oncology | scispace.comresearchgate.netnih.gov |

| Antimicrobial | Infectious Diseases | nih.govresearchgate.netnih.gov |

| Anti-inflammatory | Immunology | nih.govresearchgate.net |

| Antiviral | Infectious Diseases | researchgate.net |

| Anticonvulsant | Neurology | nih.gov |

| Antidiabetic | Endocrinology | nih.gov |

Integration with Other Heterocyclic Systems for Enhanced Activity

For instance, the coupling of the thiazole ring with other heterocycles such as pyrimidine (B1678525), pyrazole, oxadiazole, or imidazole has been shown to produce compounds with potent anticancer and antimicrobial activities. nih.govmdpi.comacs.orgnih.gov These hybrid molecules can interact with multiple biological targets or exhibit improved binding affinity for a specific target.

The following table presents examples of heterocyclic systems that have been integrated with the thiazole core and the resulting enhanced biological activities.

| Integrated Heterocycle | Enhanced Biological Activity | Reference |

| Pyrimidine | CDK9 Inhibition, Anticancer | acs.org |

| Pyrazole | Antioxidant | nih.gov |

| 1,3,4-Oxadiazole | Antioxidant | nih.gov |

| Imidazole | Antibacterial, Antioxidant | mdpi.com |

| Furan | Antibacterial, Antioxidant | mdpi.com |

| Pyridine | Antimycobacterial, Antiplasmodial | nih.gov |

The synthesis of derivatives of this compound that incorporate these or other heterocyclic moieties could be a promising avenue for the discovery of new therapeutic agents.

Computational-Experimental Synergy in Chemical Biology and Drug Discovery Pipelines

The integration of computational methods with experimental techniques has become an indispensable part of modern drug discovery and development. nih.gov This synergistic approach allows for a more rational and efficient design of new drug candidates, saving both time and resources. In the context of this compound and its derivatives, computational tools can be employed at various stages of the research pipeline.

In Silico Screening and Target Identification: Computational methods can be used to screen large libraries of virtual compounds against specific biological targets to identify potential hits. Molecular docking studies, for example, can predict the binding mode and affinity of a ligand to a protein, providing insights into the potential mechanism of action. rsc.orgtandfonline.com

ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound before it is synthesized. nih.gov This helps in prioritizing candidates with favorable drug-like properties and reducing the likelihood of late-stage failures.

Structure-Activity Relationship (SAR) Studies: Computational chemistry can be used to rationalize the structure-activity relationships observed in a series of compounds. nih.gov By understanding how structural modifications affect biological activity, researchers can design more potent and selective analogs.

The following table highlights the application of computational methods in the study of thiazole derivatives.

| Computational Method | Application | Reference |

| Molecular Docking | Prediction of binding mode and affinity | rsc.orgtandfonline.com |

| ADME Prediction | Evaluation of drug-like properties | nih.gov |

| Similarity and Cliff Activity Analysis | Identification of desirable and undesirable structures | issuu.com |

The combination of these computational approaches with experimental validation through synthesis and biological evaluation creates a powerful feedback loop that accelerates the discovery of new drug candidates based on the this compound scaffold.

Emerging Research Areas and Unexplored Potential of Aminothiazoles

The broad spectrum of biological activities exhibited by 2-aminothiazole derivatives suggests that their therapeutic potential is far from being fully explored. nih.govresearchgate.net While significant research has focused on their anticancer and antimicrobial properties, several emerging areas warrant further investigation.

Neurodegenerative Diseases: Some aminothiazole derivatives have shown promise as antiprion compounds, suggesting their potential in the treatment of neurodegenerative diseases like Creutzfeldt-Jakob disease. nih.gov Further exploration of their neuroprotective effects could lead to new therapies for these devastating conditions.

Parasitic Infections: Thiazole-based compounds have been investigated as potential agents against pathogenic amoebas and for their antiplasmodial activity. nih.govrsc.org This highlights the potential of developing novel antiparasitic drugs from the 2-aminothiazole scaffold.

Enzyme Inhibition: The 2-aminothiazole scaffold has been identified as a promising starting point for the development of potent enzyme inhibitors, such as 5-lipoxygenase (5-LOX) inhibitors for the treatment of asthma and allergies. rsc.org

The unexplored potential of this compound and its derivatives in these and other therapeutic areas presents exciting opportunities for future research. The versatility of the 2-aminothiazole core, combined with the continuous development of new synthetic methodologies and our growing understanding of disease biology, ensures that this scaffold will remain a valuable source of new drug candidates for years to come.

Q & A

Q. What are the established synthetic routes for 5-Isopropyl-4-methylthiazol-2-amine, and what critical reaction conditions must be controlled to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves thioamide cyclization under acidic or oxidative conditions. For example, phosphorus pentachloride (PCl₅) can activate carboxylic acid derivatives, followed by nucleophilic substitution with isopropylamine precursors. Key conditions include:

- Inert atmosphere (e.g., nitrogen) to prevent oxidation of sulfur-containing intermediates .

- Temperature control (80–120°C) to balance reaction kinetics and side-product formation .

- pH adjustment during workup (e.g., ammonia solution) to precipitate the product and minimize impurities .

Purification via recrystallization (e.g., DMSO/water mixtures) is recommended to enhance purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and how should data interpretation be approached?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on characteristic thiazole ring protons (δ 6.5–7.5 ppm) and isopropyl/methyl group splitting patterns. Compare experimental shifts with computational predictions (e.g., DFT) .

- IR Spectroscopy : Confirm amine (-NH₂) stretches (~3300 cm⁻¹) and thiazole C=N/C-S bonds (1600–1500 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns to rule out halogenated impurities .

Cross-referencing multiple techniques reduces misassignment risks, especially for overlapping signals in complex heterocycles .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles optimize the synthesis of this compound, particularly when scaling reactions?

- Methodological Answer : Apply response surface methodology (RSM) to evaluate critical variables:

- Factors : Temperature, molar ratio (isopropylamine:thioamide), and reaction time.

- Response Metrics : Yield, purity (HPLC), and byproduct formation.

Use a central composite design to identify optimal conditions while minimizing experiments . For example, highlights how DoE reduces trial-and-error approaches in reaction optimization. Computational tools (e.g., ICReDD’s reaction path search methods) can further narrow experimental parameters .

Q. When encountering contradictory biological activity data for this compound analogs, what methodological approaches isolate contributing factors?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl vs. isopropyl groups) and compare bioactivity trends. demonstrates this approach for oxadiazole derivatives .

- Controlled Bioassays : Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability. For example, discrepancies in antifungal activity may arise from differences in microbial strains or culture media .

- Computational Docking : Use molecular modeling to assess binding affinity variations caused by steric or electronic effects from substituents .

Q. How can computational methods enhance the prediction of this compound’s reactivity in novel reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Employ density functional theory (DFT) to map reaction pathways, such as nucleophilic attack at the thiazole C2 position. ’s ICReDD framework integrates these calculations with experimental validation .

- Transition State Analysis : Identify energy barriers for key steps (e.g., ring closure) to guide catalyst selection or solvent optimization .

- Machine Learning : Train models on existing thiazole reaction datasets to predict optimal conditions for functionalization (e.g., amination, halogenation) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported solubility or stability data for this compound?

- Methodological Answer :